molecular formula C8H8FNO3 B1429217 2-Ethoxy-1-fluoro-4-nitrobenzene CAS No. 1093656-34-8

2-Ethoxy-1-fluoro-4-nitrobenzene

Cat. No.: B1429217
CAS No.: 1093656-34-8
M. Wt: 185.15 g/mol
InChI Key: NGMAAUCSJUUCRU-UHFFFAOYSA-N
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Description

2-Ethoxy-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H8FNO3. It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group, a fluoro group, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Ethoxy-1-fluoro-4-nitrobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing modifications in their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the expression of genes related to antioxidant defense mechanisms, such as superoxide dismutase and catalase. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to changes in cellular processes, such as reduced metabolic flux and altered gene expression. The fluoro group in this compound enhances its ability to form stable interactions with biomolecules, contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been associated with persistent changes in cellular function, including sustained activation of stress response pathways and alterations in cell cycle progression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can cause toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include reduction and oxidation reactions. The compound interacts with enzymes such as cytochrome P450 and nitroreductases, which facilitate its biotransformation. These metabolic processes can lead to the formation of reactive intermediates that further interact with cellular components, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can bind to transport proteins, which facilitate its movement across cellular membranes. Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments .

Subcellular Localization

This compound localizes to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can affect their function, including protein folding and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-fluoro-4-nitrobenzene typically involves the nitration of 2-ethoxy-1-fluorobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful handling of reagents and control of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group and the electron-donating ethoxy group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional halogen or alkyl groups.

    Reduction: 2-Ethoxy-1-fluoro-4-aminobenzene.

    Nucleophilic Substitution: Compounds where the fluoro group is replaced by other nucleophiles.

Scientific Research Applications

2-Ethoxy-1-fluoro-4-nitrobenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-fluoro-1-nitrobenzene
  • 4-Bromo-1-fluoro-2-nitrobenzene
  • 4-Chloro-2-fluoro-1-nitrobenzene

Uniqueness

2-Ethoxy-1-fluoro-4-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-ethoxy-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMAAUCSJUUCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732435
Record name 2-Ethoxy-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093656-34-8
Record name 2-Ethoxy-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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